molecular formula C6H16ClNO B6225432 (3-methoxy-2-methylpropyl)(methyl)amine hydrochloride CAS No. 2768327-47-3

(3-methoxy-2-methylpropyl)(methyl)amine hydrochloride

Cat. No. B6225432
CAS RN: 2768327-47-3
M. Wt: 153.7
InChI Key:
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Description

(3-Methoxy-2-methylpropyl)(methyl)amine hydrochloride, also known as 3-MMP or 3-MMPHCl, is an organic compound belonging to the class of substituted amines. It is a white crystalline solid, soluble in water and most organic solvents. 3-MMPHCl has a wide range of applications in the laboratory, ranging from synthesis and catalysis to analytical and pharmaceutical research.

Scientific Research Applications

(3-methoxy-2-methylpropyl)(methyl)amine hydrochlorideHCl has a wide range of scientific research applications. It is used in the synthesis of a variety of organic compounds, such as 3-methoxy-2-methylpropyl esters, imidazoles, and pyridines. It is also used as a catalyst in the synthesis of polymers, such as polyurethane and polyvinyl acetate. In addition, (3-methoxy-2-methylpropyl)(methyl)amine hydrochlorideHCl is used as a reagent in analytical chemistry, such as in the determination of the nitrate content of water samples. Finally, it is used in pharmaceutical research, such as in the synthesis of anti-inflammatory drugs.

Mechanism of Action

(3-methoxy-2-methylpropyl)(methyl)amine hydrochlorideHCl has a wide range of biochemical and physiological effects, depending on its concentration and the specific reactions it is involved in. At low concentrations, it acts as an enzyme inhibitor, blocking the action of enzymes involved in a variety of metabolic processes. At higher concentrations, it acts as a proton acceptor, forming a stable complex with the enzyme and preventing it from binding to its substrate. In addition, (3-methoxy-2-methylpropyl)(methyl)amine hydrochlorideHCl can act as a ligand, binding to specific receptors on cell membranes and triggering a variety of responses, such as cell proliferation, cell differentiation, and cell death.
Biochemical and Physiological Effects
(3-methoxy-2-methylpropyl)(methyl)amine hydrochlorideHCl has a wide range of biochemical and physiological effects, depending on its concentration and the specific reactions it is involved in. At low concentrations, it acts as an enzyme inhibitor, blocking the action of enzymes involved in a variety of metabolic processes. At higher concentrations, it acts as a proton acceptor, forming a stable complex with the enzyme and preventing it from binding to its substrate. In addition, (3-methoxy-2-methylpropyl)(methyl)amine hydrochlorideHCl can act as a ligand, binding to specific receptors on cell membranes and triggering a variety of responses, such as cell proliferation, cell differentiation, and cell death.

Advantages and Limitations for Lab Experiments

The advantages of using (3-methoxy-2-methylpropyl)(methyl)amine hydrochlorideHCl in laboratory experiments include its relatively low cost and its wide range of applications. It is also relatively easy to synthesize and is soluble in a variety of solvents. However, there are some limitations to using (3-methoxy-2-methylpropyl)(methyl)amine hydrochlorideHCl in laboratory experiments. It is not very stable and is easily hydrolyzed in the presence of water or other polar solvents. In addition, it can be toxic and should be handled with care.

Future Directions

The future directions for (3-methoxy-2-methylpropyl)(methyl)amine hydrochlorideHCl are numerous. It could be used in the synthesis of more complex organic compounds, such as polymers and pharmaceuticals. It could also be used in the development of new analytical techniques, such as in the determination of the nitrate content of water samples. In addition, it could be used in the study of biochemical and physiological processes, such as enzyme inhibition, proton acceptor activity, and ligand binding. Finally, it could be used in the development of new drugs and therapies, such as anti-inflammatory drugs.

Synthesis Methods

(3-methoxy-2-methylpropyl)(methyl)amine hydrochlorideHCl can be synthesized in a two-step process. The first step involves the reaction of 3-methoxy-2-methylpropyl alcohol and hydrochloric acid, which produces 3-methoxy-2-methylpropyl chloride. This can be done by adding the alcohol and acid in a 1:1 molar ratio to a reaction flask, heating the mixture to 80 °C, and stirring the mixture for 1-2 hours. The second step involves the reaction of 3-methoxy-2-methylpropyl chloride and methyl amine, which produces (3-methoxy-2-methylpropyl)(methyl)amine hydrochlorideHCl. This can be done by adding the chloride and amine in a 1:1 molar ratio to a reaction flask, heating the mixture to 70 °C, and stirring the mixture for 1-2 hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3-methoxy-2-methylpropyl)(methyl)amine hydrochloride involves the reaction of 3-methoxy-2-methylpropylamine with methyl chloride in the presence of hydrochloric acid.", "Starting Materials": [ "3-methoxy-2-methylpropylamine", "Methyl chloride", "Hydrochloric acid" ], "Reaction": [ "Add 3-methoxy-2-methylpropylamine to a round-bottom flask.", "Add methyl chloride to the flask.", "Add hydrochloric acid to the flask.", "Heat the mixture to reflux for several hours.", "Cool the mixture and filter the resulting solid.", "Wash the solid with cold diethyl ether.", "Dry the solid under vacuum to obtain (3-methoxy-2-methylpropyl)(methyl)amine hydrochloride." ] }

CAS RN

2768327-47-3

Product Name

(3-methoxy-2-methylpropyl)(methyl)amine hydrochloride

Molecular Formula

C6H16ClNO

Molecular Weight

153.7

Purity

95

Origin of Product

United States

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